molecular formula C17H11F2N3O3 B2400784 N-(3,4-difluorophenyl)-6-hydroxy-2-oxo-1-phenyl-1,2-dihydro-4-pyrimidinecarboxamide CAS No. 861212-15-9

N-(3,4-difluorophenyl)-6-hydroxy-2-oxo-1-phenyl-1,2-dihydro-4-pyrimidinecarboxamide

Cat. No. B2400784
CAS RN: 861212-15-9
M. Wt: 343.29
InChI Key: JIIGSRYYMQJOOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-6-hydroxy-2-oxo-1-phenyl-1,2-dihydro-4-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C17H11F2N3O3 and its molecular weight is 343.29. The purity is usually 95%.
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Scientific Research Applications

  • Inhibition of Dihydroorotate Dehydrogenase

    • The compound has shown potential in inhibiting dihydroorotate dehydrogenase, an enzyme important in pyrimidine de novo synthesis, which is essential for normal immune cell functions. This suggests its utility in immunosuppressive therapies (Knecht & Löffler, 1998).
  • Interaction with Bovine Serum Albumin

    • Studies indicate that certain derivatives of the compound can interact with bovine serum albumin (BSA). Understanding this interaction can be crucial in drug delivery and pharmacokinetics research (Meng et al., 2012).
  • Synthesis and Properties of Aromatic Polyamides and Polyimides

    • Research has been conducted on synthesizing polyamides and polyimides using this compound, indicating its potential application in creating new materials with specific properties (Yang & Lin, 1994).
  • Investigation of Antipathogenic Activity

    • This compound has been involved in the synthesis of thiourea derivatives, which have shown significant anti-pathogenic activity, particularly against strains capable of forming biofilms (Limban, Marutescu, & Chifiriuc, 2011).
  • Antibacterial Agents

    • Novel arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, related to this compound, have been synthesized and evaluated for their antibacterial potency, highlighting its role in developing new antibacterial agents (Chu et al., 1986).
  • Antifungal Activity

    • Derivatives of this compound have been synthesized and shown significant antifungal activities, indicating its potential use in antifungal drug development (Hanafy, 2011).
  • Nonclassical Antifolate Inhibitors of Thymidylate Synthase

    • The compound has been utilized in synthesizing inhibitors of thymidylate synthase, a target for antitumor and antibacterial agents (Gangjee et al., 1996).
  • Kinase Inhibition for Cancer Therapy

    • It has been involved in the discovery of kinase inhibitors, specifically targeting the Met kinase superfamily, relevant in cancer therapy (Schroeder et al., 2009).

properties

IUPAC Name

N-(3,4-difluorophenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F2N3O3/c18-12-7-6-10(8-13(12)19)20-16(24)14-9-15(23)22(17(25)21-14)11-4-2-1-3-5-11/h1-9H,(H,20,24)(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKPOMSDBWVSAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(NC2=O)C(=O)NC3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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